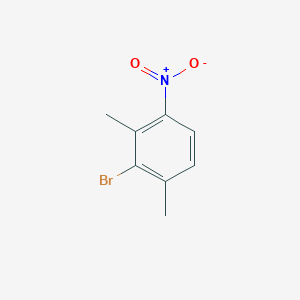

2-溴-1,3-二甲基-4-硝基苯

概述

描述

Synthesis Analysis

The synthesis of bromo-nitrobenzene derivatives is a topic of interest due to their applications as intermediates in the production of various pharmaceuticals and organic materials. For instance, 1-Bromo-2,4-dinitrobenzene is synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1-(2-Bromoethyl)-2-nitrobenzene is synthesized through electrochemical reductions at carbon cathodes in dimethylformamide (DMF) . These methods suggest possible synthetic routes for 2-Bromo-1,3-dimethyl-4-nitrobenzene, which may involve bromination and nitration steps under controlled conditions.

Molecular Structure Analysis

The molecular structure of bromo-nitrobenzene derivatives is characterized by the presence of bromine and nitro groups attached to a benzene ring. The position of these substituents can significantly affect the compound's reactivity and physical properties. For example, the structure of 1-bromo-2,4-dinitrobenzene is confirmed by IR and NMR spectrometry . These techniques could also be used to analyze the structure of 2-Bromo-1,3-dimethyl-4-nitrobenzene, ensuring the correct placement of substituents.

Chemical Reactions Analysis

Bromo-nitrobenzene compounds participate in various chemical reactions. The electrochemical reduction of 1-(2-Bromoethyl)-2-nitrobenzene leads to the formation of 1-nitro-2-vinylbenzene and 1H-indole, depending on the presence of a proton donor . Another study shows that α-Bromoacylpolymethylbenzenes react with fuming nitric acid to yield nitromethyl derivatives, which can undergo further cyclization to produce indan-1-one and inden-1-one derivatives . These reactions highlight the potential reactivity of 2-Bromo-1,3-dimethyl-4-nitrobenzene in nucleophilic substitution and cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitrobenzene derivatives are influenced by their molecular structure. The presence of electron-withdrawing nitro groups and electron-donating methyl groups can affect the compound's boiling point, melting point, solubility, and stability. For example, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene discusses factors affecting the reaction, such as raw material rate, reaction time, and temperature . These factors are also relevant for the synthesis and handling of 2-Bromo-1,3-dimethyl-4-nitrobenzene, as they can impact the yield and quality of the final product.

科学研究应用

离子液体中的反应性

Ernst等人(2013年)的研究调查了1-溴-4-硝基苯自由基阴离子在离子液体中的反应性,揭示了离子溶剂促进了反应性,可能通过稳定带电产物来实现。这种行为与在乙腈等传统非水溶剂中的情况形成对比,表明在离子液体环境中具有独特的应用于电化学和合成(Ernst et al., 2013)。

制药中间体的合成

翟光新(2006年)描述了1-(2-溴乙氧基)-4-硝基苯的合成,这是多非利特的生产中间体,多非利特是一种用于心律失常的药物。该研究侧重于威廉森反应,并探讨了各种条件,表明该化合物在制药合成中的相关性(Zhai Guang-xin, 2006)。

溴化反应

Sobolev等人(2014年)证明了四氟溴酸钡(III)作为一种高活性的溴化试剂。当与硝基苯相互作用时,它形成纯的3-溴硝基甲苯,表明其在具有电子给体和受体取代基的芳香化合物的典型亲电溴化中的效率(Sobolev et al., 2014)。

低温结晶研究

Sparkes等人(2014年)通过原位低温结晶获得了1,2-二甲基-3-硝基苯的晶体结构。该研究突出了该化合物在理解晶体结构中的弱分子间相互作用,如C-H...O和π-π相互作用中的作用(Sparkes et al., 2014)。

电化学研究

Silvester等人(2006年)探讨了离子液体中硝基苯的电化学还原,提供了有关电子转移机制和溶剂粘度对伏安法的影响的见解。这对硝基苯衍生物在电化学中的应用具有重要意义(Silvester et al., 2006)。

光反应研究

McIntyre等人(2004年)研究了硝基苯的光反应,包括与氢溴酸等衍生物如2-溴-1,3-二甲基-4-硝基苯的高效反应,导致三溴苯胺的高产率。这为硝基苯衍生物的光化学性质提供了见解(McIntyre et al., 2004)。

安全和危害

作用机制

Target of Action

The primary target of 2-Bromo-1,3-dimethyl-4-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge and the other forms a C-E bond. This forms the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution . This pathway involves the substitution of a hydrogen atom in the aromatic ring with an electrophile . The downstream effects include the formation of a substituted benzene ring .

Result of Action

The result of the action of 2-Bromo-1,3-dimethyl-4-nitrobenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a hydrogen atom in the aromatic ring is replaced by an electrophile .

Action Environment

The action of 2-Bromo-1,3-dimethyl-4-nitrobenzene can be influenced by various environmental factors. For instance, the electrophilic aromatic substitution reaction easily proceeds when the activating electron-donating groups are present in the aromatic ring . Additionally, the reaction conditions, such as temperature and the presence of a catalyst, can also influence the reaction .

属性

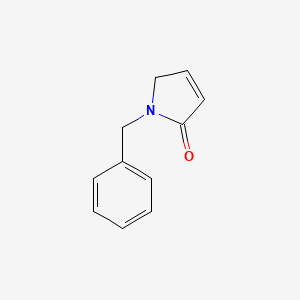

IUPAC Name |

2-bromo-1,3-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-4-7(10(11)12)6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZIUZUDLBDCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496214 | |

| Record name | 2-Bromo-1,3-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,3-dimethyl-4-nitrobenzene | |

CAS RN |

60956-25-4 | |

| Record name | 2-Bromo-1,3-dimethyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60956-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[b]thiophen-2-yl)acetic acid](/img/structure/B1281232.png)

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)